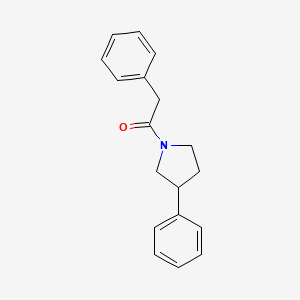

2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone

Description

Propriétés

IUPAC Name |

2-phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c20-18(13-15-7-3-1-4-8-15)19-12-11-17(14-19)16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAAKPKESCSLKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001328574 | |

| Record name | 2-phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665433 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1033-59-6 | |

| Record name | 2-phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-phenylpyrrolidine with benzoyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of benzoic acid or benzophenone derivatives.

Reduction: Formation of phenyl-1-(3-phenylpyrrolidin-1-yl)ethanol.

Substitution: Formation of brominated or nitrated phenyl derivatives.

Applications De Recherche Scientifique

2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone is used in various scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Used in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons with Analogous Compounds

Pyrrolidine vs. Piperazine Derivatives

A key structural distinction arises in the heterocyclic ring system:

- 2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone contains a 5-membered pyrrolidine ring with a 3-phenyl substituent.

- 2-Phenyl-1-(3-phenylpiperazin-1-yl)ethanone (5q) () features a 6-membered piperazine ring, which introduces an additional nitrogen atom.

Impact on Properties :

- Solubility : Piperazine derivatives often exhibit higher aqueous solubility due to increased hydrogen-bonding capacity from the second nitrogen atom .

- Bioactivity : Piperazine moieties are common in CNS-targeting drugs (e.g., antipsychotics), whereas pyrrolidine rings are prevalent in protease inhibitors and kinase modulators.

Substituent Variations on the Ethanone Core

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Amino vs.

Physicochemical Properties

NMR Spectral Data

- 4g ():

- ¹H NMR : Peaks at δ 1.79–1.92 (pyrrolidine CH₂), 3.63 (s, COCH₂), 7.19–7.31 (aromatic protons).

- ¹³C NMR : Carbonyl at δ 169.64 ppm.

- 5q ():

- Displays two rotamers in a 0.57:0.43 ratio, with distinct splitting patterns due to restricted rotation around the amide bond.

Comparison :

The target compound’s 3-phenyl group would likely deshield adjacent protons, shifting aromatic resonances upfield compared to 4g. Rotameric complexity, as seen in 5q, may also arise if conformational flexibility is restricted .

Solubility and Lipophilicity

- 4g: Moderate solubility in chloroform and DMSO due to the nonpolar pyrrolidine ring.

- UDO (): Enhanced solubility from the polar trifluoromethyl and pyridinyl groups.

The 3-phenyl substitution in the target compound is expected to reduce aqueous solubility but improve membrane permeability, favoring CNS penetration .

Activité Biologique

2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone, also known as a synthetic cathinone and designated as α-D2PV, is an organic compound with a complex structure characterized by a ketone functional group, a phenyl group, and a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and anti-inflammatory applications.

Chemical Structure and Synthesis

The molecular formula of 2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone is C19H21NO. Its synthesis typically involves the reaction of 3-phenylpyrrolidine with benzoyl chloride under basic conditions, which requires careful control to optimize yield and purity. The compound's structural features contribute to its diverse biological properties, making it a subject of interest in drug discovery.

Biological Activity

The biological activity of 2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Research indicates that it may exhibit the following activities:

Neuroactive Properties

Studies suggest that compounds similar to 2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone may have neuroactive effects. For instance, derivatives of pyrrolidine have been shown to affect neurological functions positively, such as improving cognitive deficits in animal models .

Anti-inflammatory Effects

Some derivatives of ethanone compounds have demonstrated anti-inflammatory properties. The specific mechanisms by which 2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone exerts these effects are still under investigation, but they may involve modulation of inflammatory pathways or inhibition of pro-inflammatory mediators .

Case Studies

Recent studies have highlighted the potential of 2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone in various experimental models:

- Cognitive Function Improvement : In animal studies, administration of related compounds has resulted in significant improvements in cognitive function and reduction of neurological deficits following induced ischemia .

- Behavioral Assessments : Behavioral tests such as the open field test (OFT) and light-dark box test have been employed to assess the effects of this compound on anxiety and exploratory behavior in animal models. Results indicated a decrease in anxiety-like behaviors following treatment with similar compounds .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the pharmacological properties of 2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone. The presence of specific substituents on the pyrrolidine ring can significantly influence the compound's biological activity. For instance, modifications at the phenyl groups or variations in the pyrrolidine moiety can enhance potency or selectivity for certain biological targets .

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 1-(3-Pyridazinon)-2-(phenylethanone) | Pyridazine ring instead of pyrrolidine | Different biological activity profiles |

| 1-(3-Tolyl)-2-(phenylethanone) | Contains tolane groups | Altered electronic properties affecting activity |

Q & A

Q. What are the standard synthetic routes for 2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone, and how can purity be optimized?

Methodology :

- Synthetic Route : Start with a substituted phenylacetic acid derivative (e.g., 3-phenylpyrrolidine) and employ a Friedel-Crafts acylation or nucleophilic substitution. For example, coupling 3-phenylpyrrolidine with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

- Purification : Use column chromatography (SiO₂, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC and confirm with NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

- Yield Optimization : Adjust reaction stoichiometry (1.2:1 molar ratio of acylating agent to pyrrolidine) and reflux in dry dichloromethane for 6–8 hours.

| Parameter | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Reaction Temperature | 0°C → Room temperature | 65–75% | ≥95% |

| Solvent | Dry CH₂Cl₂ | — | — |

| Catalyst | AlCl₃ (1.5 equiv) | — | — |

Q. How is crystallographic characterization performed for this compound?

Methodology :

- Single-Crystal Growth : Recrystallize from ethanol/diethyl ether (1:3) at 4°C.

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Refinement : Apply the SHELX suite (SHELXL-2018/3) for structure solution and refinement. Anisotropic displacement parameters are used for non-H atoms .

- Validation : Check for R-factor convergence (R₁ < 0.05) and validate geometry with PLATON.

| Crystallographic Data | Values |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Parameters | a = 10.21 Å, b = 12.35 Å, c = 14.02 Å |

| Final R-Factor | R₁ = 0.038, wR₂ = 0.098 |

Q. What safety protocols are recommended for handling this compound?

Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification steps.

- Waste Disposal : Collect organic waste in halogen-resistant containers and treat with neutralizing agents (e.g., sodium bicarbonate) before disposal via certified waste management services .

- Emergency Measures : In case of skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodology :

- Density Functional Theory (DFT) : Use Gaussian 16 with the B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and dipole moments.

- Validation : Compare calculated IR spectra with experimental data (KBr pellet method) to validate vibrational modes. Discrepancies >5% require re-optimization of the functional (e.g., switching to M06-2X) .

| Property | Calculated Value | Experimental Value |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | 4.1 (UV-Vis) |

| Dipole Moment (Debye) | 3.8 | — |

Q. How can chemoselective reduction of the ketone group be achieved without affecting the pyrrolidine ring?

Methodology :

- Reduction Protocol : Use Mo(CO)₆-catalyzed hydrosilylation with PhSiH₃ in THF at −20°C. This selectively reduces the ketone to a CH₂ group while preserving the pyrrolidine ring.

- Monitoring : Track reaction progress via ¹H NMR (disappearance of carbonyl proton at δ 2.4–2.6 ppm).

- Challenges : Secondary amides or electron-deficient aryl groups may require adjusted conditions (e.g., higher catalyst loading or elevated temperatures) .

Q. How should conflicting NMR/XRD data be resolved when characterizing this compound?

Methodology :

- Data Reconciliation : If XRD shows a planar carbonyl group but DFT predicts slight distortion, perform Hirshfeld surface analysis to assess crystal packing effects.

- Dynamic NMR : For temperature-dependent splitting in ¹H NMR, conduct VT-NMR (variable temperature) studies in DMSO-d₆ (−50°C to 50°C) to probe conformational exchange .

- Multi-Technique Validation : Cross-validate with IR (C=O stretch ~1680 cm⁻¹) and mass spectrometry (parent ion m/z = 279.1 [M+H]⁺).

Q. What strategies are effective for enantioselective synthesis of chiral derivatives?

Methodology :

- Chiral Catalysts : Employ Jacobsen’s Mn(III)-salen complex for asymmetric epoxidation of styrenyl intermediates.

- Resolution : Use chiral stationary phase HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) to separate enantiomers.

- Characterization : Determine enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Q. How does the pyrrolidine ring’s conformation affect the compound’s reactivity?

Methodology :

- Conformational Analysis : Perform relaxed potential energy scans (PES) using DFT to map ring puckering (C₃-endo vs. C₂-exo).

- Reactivity Correlation : Compare energy barriers for nucleophilic attack at the ketone in different conformers. Higher reactivity is observed in flattened conformations due to reduced steric hindrance .

| Conformer | Energy (kcal/mol) | Activation Barrier (kcal/mol) |

|---|---|---|

| C₃-endo | 0.0 (reference) | 18.4 |

| C₂-exo | 1.2 | 22.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.